molecular formula C6H12O6 B025938 2,3,4,5,6-Pentakis(oxidanyl)hexanal CAS No. 110187-42-3

2,3,4,5,6-Pentakis(oxidanyl)hexanal

Cat. No. B025938
M. Wt: 186.11 g/mol
InChI Key: GZCGUPFRVQAUEE-IDEBNGHGSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step processes, highlighting the efficiency and novelty of methods used to construct such compounds. For instance, the synthesis of hexakis(trifluoromethyl)cyclopentadiene and derived cyclopentadienide salts showcases innovative approaches to creating compounds with remarkably low reduction potentials, utilizing various donors to promote one-electron transfer (Chambers et al., 1997). Similarly, the synthesis of penta- and hexa(3,4-thienylene)s as potential precursors for thiophene-containing polyarenes reveals size-dependent structural properties through X-ray crystallography, demonstrating the critical role of molecular size in chemical synthesis (Nagase et al., 2023).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods are pivotal in elucidating the molecular structures of complex compounds. For instance, meso-hexakis(pentafluorophenyl)-substituted doubly N-confused hexaphyrins and their metal complexes were synthesized and structurally elucidated, revealing preorganized N3O pockets in the macrocyclic core that keep the molecule planar (Srinivasan et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving complex organic molecules often exhibit unique reactivity and selectivity. For example, the formation of CPI (complementary polytopic interaction) stabilised liquid crystal compounds through the oxidative coupling of specific benzene derivatives highlights unique chemical reactivities and the formation of stable mesophases over a wide temperature interval (Boden et al., 2001).

Physical Properties Analysis

The physical properties of organic compounds, such as their liquid crystalline behavior, are crucial for various applications. Hexakis(6-hexadecyl-2-azulenyl)benzene exhibits mesomorphic behaviors studied through differential scanning calorimetry (DSC), polarizing optical microscopy (POM), and X-ray diffraction (XRD), demonstrating how the number of carbon atoms in peripheral side chains affects isotropization temperatures and phase-transition behaviors (Nakagawa et al., 2010).

Chemical Properties Analysis

Understanding the chemical properties of organic compounds, such as acidity or reactivity towards specific reagents, is fundamental for their application in synthesis and material science. The synthesis and characterisation of compounds with specific functional groups can lead to the formation of unique molecular networks through specific intermolecular interactions, as seen in the synthesis of various hexakis(4-functionalized-phenyl)benzenes (Kobayashi et al., 2005).

Scientific Research Applications

Molecular Engineering and Liquid Crystal Compounds

  • Researchers Boden, Bushby, Liu, and Lozman (2001) reported on the synthesis of liquid crystal compounds, including esters of 2-hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene. These compounds exhibit columnar liquid crystal phases, which are useful in materials science and display technologies (Boden, Bushby, Liu, & Lozman, 2001).

Novel Aromatic Expanded Porphyrins

  • A study by Srinivasan, Ishizuka, Osuka, and Furuta (2003) discussed the synthesis of meso-hexakis(pentafluorophenyl)-substituted N-confused hexaphyrins. These novel aromatic expanded porphyrins have potential applications in fields like photovoltaics and molecular electronics (Srinivasan, Ishizuka, Osuka, & Furuta, 2003).

Hydrogen-bonded Molecular Crystals

  • Maly, Gagnon, Maris, and Wuest (2007) explored the creation of molecular crystals using derivatives of hexaphenylbenzene. Their work shows how specific molecular structures can be engineered to create materials with desired properties, such as porosity or electrical conductivity (Maly, Gagnon, Maris, & Wuest, 2007).

Antimicrobial Applications in Food Preservation

  • Jash and Lim (2018) developed a precursor compound for hexanal, which has antimicrobial properties useful in post-harvest preservation of fresh fruits. This research demonstrates the potential of using molecular precursors for controlled release of compounds in agricultural applications (Jash & Lim, 2018).

Inositol Polyphosphate Pyrophosphates in Cellular Function

  • A study by Menniti, Miller, Putney, and Shears (1993) delved into the role of inositol 1,3,4,5,6-pentakis- and hexakisphosphate in cellular functions. These molecules, often considered passive, were found to be actively involved in cell signaling processes, highlighting their importance in biochemistry (Menniti, Miller, Putney, & Shears, 1993).

Synthesis of Novel Organic Compounds

  • The synthesis of pentakis(trifluoromethyl)phenyl and related compounds, as described by Kütt, Movchun, Rodima, Dansauer, and others (2008), showcases the development of novel organic compounds with potential applications in the design of stable carbenes and superacids (Kütt et al., 2008).

Environmental Toxicology and Pesticide Metabolism

  • Tanaka, Kurihara, and Nakajima (1979) researched the oxidative metabolism of various chlorocyclohexenes, providing insights into environmental toxicology and the biochemical pathways of pesticide metabolism (Tanaka, Kurihara, & Nakajima, 1979).

properties

IUPAC Name

2,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH]([13CH]([13CH]([13CH]([13CH]=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60911522
Record name (~13~C_6_)Hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60911522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5,6-Pentakis(oxidanyl)hexanal

CAS RN

110187-42-3
Record name D-Glucose-13C6
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110187423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~13~C_6_)Hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60911522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Glucose-1,2,3,4,5,6-13C6 min. Chem. 99% min. Isot.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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